Cambridge id 5980915

Description

"Cambridge id 5980915" corresponds to the PubMed reference ID for the seminal work by Lelliott et al. (1966), titled A Determinative Scheme for Fluorescent Plant Pathogenic Pseudomonas . This study established a taxonomic framework for identifying fluorescent plant-pathogenic Pseudomonas species, emphasizing biochemical assays and phenotypic characterization. For instance, pyoverdines—iron-chelating siderophores produced by Pseudomonas—are structurally complex compounds with roles in virulence and environmental adaptation.

Properties

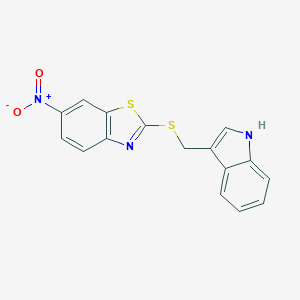

Molecular Formula |

C16H11N3O2S2 |

|---|---|

Molecular Weight |

341.4g/mol |

IUPAC Name |

2-(1H-indol-3-ylmethylsulfanyl)-6-nitro-1,3-benzothiazole |

InChI |

InChI=1S/C16H11N3O2S2/c20-19(21)11-5-6-14-15(7-11)23-16(18-14)22-9-10-8-17-13-4-2-1-3-12(10)13/h1-8,17H,9H2 |

InChI Key |

SXIPWXIMVNGXAG-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CSC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CSC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Compounds

Structural and Functional Similarities

- Iron Chelation : Pyoverdines utilize hydroxamate and catechol groups for iron binding, analogous to boronic acids’ electrophilic boron center, which interacts with diols in bacterial cell walls .

- Bioactivity : Piperazine derivatives (CAS 1254115-23-5) exhibit antimicrobial properties, similar to pyoverdines’ role in Pseudomonas virulence .

- Analytical Utility : Boronic acids are used in chromatography and sensors, paralleling the determinative schemes in Lelliott et al. (1966) for pathogen identification .

Divergences in Application

- Synthesis Complexity: Pyoverdines require non-ribosomal peptide synthetases (NRPS), making their laboratory synthesis challenging compared to boronic acids or piperazines, which are synthesized via straightforward cross-coupling or alkylation reactions .

- Target Specificity : Pyoverdines are species-specific, whereas boronic acids and piperazines exhibit broader reactivity across Gram-negative and Gram-positive bacteria .

Research Implications and Limitations

While Lelliott et al. Modern applications, such as the Cambridge Structural Database (CSD), enable precise comparisons of siderophores and synthetic analogs . However, the lack of quantitative data on pyoverdines in the original study limits direct structural comparisons. Future research should integrate metabolomics and computational modeling to bridge this gap.

Q & A

Basic Research Questions

Q. How to formulate precise research questions for studies involving Cambridge ID 5980915?

- Methodology : Begin by identifying gaps in existing literature related to the compound’s properties or applications. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions. Ensure questions are specific (e.g., "How does [variable X] influence the catalytic efficiency of this compound under varying pH conditions?"). Avoid vague terms and align questions with testable hypotheses .

- Data Sources : Leverage Cambridge’s publicly available sample tests and datasets (e.g., B1 Preliminary or B2 First sample tests) for preliminary analysis, adhering to copyright guidelines .

Q. What experimental design principles apply to studies on this compound?

- Methodology : Use controlled experiments to isolate variables (e.g., temperature, concentration). For example, a between-subjects design can compare the compound’s reactivity in two independent groups under different conditions. Ensure internal validity by randomizing samples and controlling confounding factors .

- Tools : Follow Cambridge IGCSE Chemistry guidelines for systematic data recording (e.g., tabulating observations with consistent precision) and graphical analysis (e.g., trendlines, error bars) .

Q. How to ensure data accuracy and reproducibility in this compound experiments?

- Methodology : Implement repeated measurements and calibration of instruments (e.g., spectrophotometers). Use protocols from Cambridge’s experimental syllabi, such as predefined steps for electrolysis or ion identification, to standardize procedures .

- Validation : Apply statistical tests (e.g., t-tests) to assess variability and report confidence intervals. Cross-validate results with independent datasets from Cambridge’s open-access repositories .

Advanced Research Questions

Q. How to resolve contradictions in experimental data when analyzing this compound?

- Methodology : Conduct sensitivity analysis to identify outliers or measurement errors. Use triangulation by comparing results across methods (e.g., spectroscopic vs. chromatographic data). Reference Cambridge’s guidelines for evaluating whether data supports or refutes hypotheses, emphasizing gradient analysis and interpolation .

- Case Study : If catalytic activity contradicts theoretical predictions, revisit assumptions (e.g., reaction mechanisms) using computational modeling or isotopic tracing .

Q. What theoretical frameworks are suitable for modeling this compound’s behavior in novel environments?

- Methodology : Align research with established theories (e.g., transition state theory for kinetic studies). Use conceptual frameworks to guide variable selection (e.g., linking solubility parameters to molecular polarity). Cambridge’s syllabi recommend integrating theories explicitly into research questions to ensure methodological coherence .

- Application : For studies on the compound’s thermal stability, apply Arrhenius equation-based models and validate against Cambridge’s published thermodynamic datasets .

Q. How to design longitudinal studies for this compound’s degradation pathways?

- Methodology : Use mixed-methods approaches, combining quantitative tracking (e.g., mass loss over time) with qualitative observations (e.g., color changes). Cambridge’s guidelines for deployment diagrams and use-case analysis can structure multi-phase experiments .

- Challenges : Address external validity by replicating conditions across labs. Use survival analysis or time-series regression to model degradation rates .

Q. What strategies optimize mixed-methods research on this compound’s industrial applications?

- Methodology : Pair quantitative assays (e.g., yield calculations) with qualitative interviews on process scalability. Follow Cambridge’s protocols for triangulating data from surveys, focus groups, and lab results .

- Ethics : Ensure compliance with GDPR when handling proprietary data, and draft formal agreements with Cambridge for restricted datasets .

Data Acquisition and Compliance

Q. How to request non-public data from Cambridge for academic research on ID 5980915?

- Procedure : Submit a formal request to

research@cambridgeenglish.orgwith eight components: (1) researcher details, (2) institutional affiliation, (3) exact data requirements, (4) research context, (5) specific questions, (6) proposed methods, (7) expected outputs, (8) supervisor endorsement (for students). Approval may involve legal agreements for data usage . - Tips : Prioritize publicly available materials (e.g., sample tests) before requesting confidential data. Cambridge prioritizes well-designed studies with clear scientific or policy implications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.